

An In-depth Technical Guide to 4-Chloro-4methylpentanenitrile

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Compound of Interest

Compound Name: 4-Chloro-4-methylpentanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **4-Chloro-4-methylpentanenitrile**. Given the limited availability of experimental data for this specific compound, this guide combines theoretical predictions, data from analogous compounds, and proposed experimental protocols to serve as a valuable resource for researchers.

Chemical Identity and Structure

4-Chloro-4-methylpentanenitrile is a halogenated aliphatic nitrile. Its structure consists of a five-carbon nitrile chain with a chlorine atom and a methyl group substituted at the C-4 position, which is a tertiary carbon.

• IUPAC Name: 4-Chloro-4-methylpentanenitrile

CAS Number: 72144-70-8[1]

Molecular Formula: C₆H₁₀ClN[2]

Canonical SMILES: CC(C)(Cl)CC#N

Physical and Chemical Properties



Direct experimental data for **4-Chloro-4-methylpentanenitrile** is not readily available in published literature. The following table summarizes the computed properties and estimated values based on its structure and comparison with analogous compounds like 4-methylpentanenitrile.[3]

Property	Value (Computed/Estimated)	Source/Basis
Molecular Weight	131.60 g/mol	PubChem (Computed)
Exact Mass	131.0499002 Da	PubChem (Computed)
Boiling Point	Estimated: 170-190 °C	Based on the boiling point of 4-methylpentanenitrile (~154 °C) with an expected increase due to the heavier chlorine atom and stronger intermolecular forces.[3]
Density	Estimated: ~0.95-1.05 g/cm³	Based on the density of 4-methylpentanenitrile (~0.8 g/cm³) with an expected increase due to the mass of the chlorine atom.[3]
Solubility	Predicted: Soluble in polar organic solvents (e.g., acetone, ether, ethanol); Limited solubility in water.	Based on the solubility profile of other nitriles and chlorinated hydrocarbons.
XLogP3	1.8	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	1	PubChem (Computed)
Rotatable Bond Count	2	PubChem (Computed)

Experimental Protocols



Proposed Synthesis: Hydrochlorination of 4-Methyl-3-pentenenitrile

A plausible and controlled method for the synthesis of **4-Chloro-4-methylpentanenitrile** is the electrophilic addition of hydrogen chloride (HCI) to the alkene bond of a suitable precursor, 4-methyl-3-pentenenitrile. This method follows Markovnikov's rule, where the chloride ion will add to the more substituted carbon of the double bond, which in this case is the tertiary carbon, to yield the desired product.

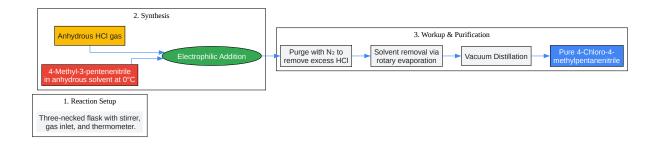
Reaction Scheme:

 $(CH_3)_2C=CHCH_2C\equiv N + HCI \rightarrow (CH_3)_2C(CI)CH_2CH_2C\equiv N$

Detailed Methodology:

- Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube to protect from atmospheric moisture.
- Reagents: 4-methyl-3-pentenenitrile (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cooled to 0 °C in an ice bath.
- Reaction: Anhydrous hydrogen chloride gas is bubbled through the cooled solution at a slow, steady rate. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, the reaction mixture is purged with nitrogen gas to remove excess HCl. The solvent is then removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation to yield pure
 4-Chloro-4-methylpentanenitrile.





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Proposed workflow for the synthesis of **4-Chloro-4-methylpentanenitrile**.

Analytical Characterization (Predicted)

While experimental spectra are not available, the following section details the expected spectral characteristics for **4-Chloro-4-methylpentanenitrile**, which are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

- C≡N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a characteristic peak for nitriles.
- C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.
- C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy



• ¹H NMR:

- A singlet integrating to 6 protons for the two equivalent methyl groups attached to the quaternary carbon (C4). Expected chemical shift around 1.6-1.8 ppm.
- Two triplets, each integrating to 2 protons, for the two methylene groups (-CH₂-CH₂-CN).
 These would likely appear as complex multiplets due to their proximity and similar chemical environments, expected between 2.0-2.8 ppm.

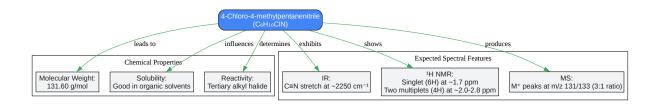
13C NMR:

- C≡N: A peak in the range of 115-125 ppm for the nitrile carbon.
- Quaternary Carbon (C4): A peak around 60-75 ppm for the carbon bonded to the chlorine atom.
- Methyl Carbons: A signal around 25-35 ppm for the two equivalent methyl carbons.
- Methylene Carbons: Two distinct signals for the methylene carbons in the chain, expected in the range of 20-45 ppm.

Mass Spectrometry (MS)

- Molecular Ion Peak (M+): The electron ionization (EI) mass spectrum should show a
 molecular ion peak. Due to the presence of chlorine, there will be an isotopic pattern with a
 peak at m/z = 131 (for ³⁵Cl) and another peak at m/z = 133 (for ³⁷Cl) with an approximate
 intensity ratio of 3:1.
- Fragmentation: A prominent fragment would be the loss of a chlorine atom, leading to a cation at m/z = 96. Another likely fragmentation would be the loss of a methyl group, resulting in a fragment with an isotopic pattern around m/z = 116/118.







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